molecular formula C16H9F3N2O3 B1264951 4-[5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]benzoic acid

4-[5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]benzoic acid

Cat. No. B1264951
M. Wt: 334.25 g/mol
InChI Key: CIVCXVHZHOVCDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]benzoic acid is a ring assembly and an oxadiazole.

Scientific Research Applications

Plant Growth Regulation

Synthetic routes to derivatives of heterocyclic compounds like 4-[5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]benzoic acid have been explored for their potential as plant growth regulators. The synthesis and testing of these compounds, including various oxadiazole derivatives, show promise in the field of agriculture and plant biology (Harris & Huppatz, 1978).

Medicinal Chemistry and Receptor Agonism

In medicinal chemistry, derivatives of 4-[5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]benzoic acid, such as BMS-520 and BMS-960, have been synthesized as potent and selective isoxazole-containing S1P1 receptor agonists. These compounds have been used in preclinical toxicological studies, highlighting their significance in drug development (Hou et al., 2016), (Hou et al., 2017).

Photolysis Research

Research on the photolysis of 1,3,4-oxadiazoles, including compounds similar to 4-[5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]benzoic acid, has provided insights into chemical reactions under light exposure. These studies contribute to our understanding of photochemical processes in various organic compounds (Tsuge, Oe, & Tashiro, 1977).

Liquid Crystals and Materials Science

Derivatives of 4-[5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]benzoic acid have been used to study liquid crystalline properties. These compounds form complexes that exhibit liquid crystalline behaviors, which are of interest in materials science and technology (Parra, Hidalgo, Barberá, & Alderete, 2005).

Synthetic Method Development

Efficient methods for synthesizing benzoic acid derivatives, including those with 1,2,4-oxadiazole moieties, have been developed. These methods are crucial for producing compounds for research and industrial applications (Tkachuk et al., 2020).

properties

Product Name

4-[5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]benzoic acid

Molecular Formula

C16H9F3N2O3

Molecular Weight

334.25 g/mol

IUPAC Name

4-[5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]benzoic acid

InChI

InChI=1S/C16H9F3N2O3/c17-16(18,19)12-3-1-2-11(8-12)14-20-13(21-24-14)9-4-6-10(7-5-9)15(22)23/h1-8H,(H,22,23)

InChI Key

CIVCXVHZHOVCDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=NO2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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